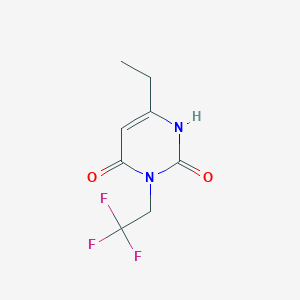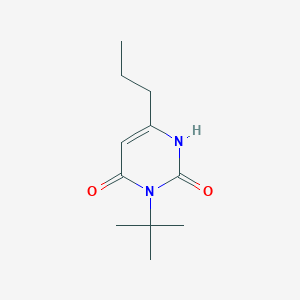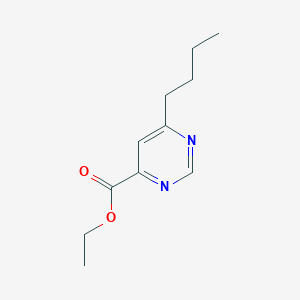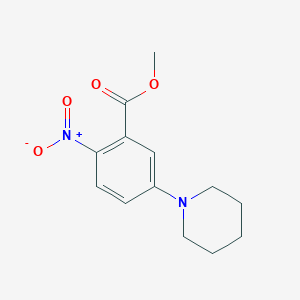
Methyl 2-nitro-5-piperidinobenzenecarboxylate
Overview
Description
“Methyl 2-nitro-5-piperidinobenzenecarboxylate” is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 264.28 . Unfortunately, other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-nitro-5-piperidinobenzenecarboxylate and its derivatives are key intermediates in the synthesis of various compounds with potential biological activities. For instance, Budzińska et al. (2001) demonstrated the asymmetric synthesis of a branched-chain analogue of azapyranoses from a related derivative, highlighting its utility in synthetic organic chemistry (Budzińska & Sas, 2001). Similarly, Dudová et al. (2002) utilized a derivative in the preparation of substituted methyl o-nitrophenyl sulfides, showcasing its role in nucleophilic substitution reactions (Dudová, Částek, Macháček, & Šimůnek, 2002).
Biological Applications
In the realm of biology and pharmacology, derivatives of this compound have been explored for various activities. For example, the study by Foroumadi et al. (2003) synthesized and evaluated a series of N-[5-aryl-1,3,4-thiadiazole-2-yl]piperazinyl quinolone derivatives for their in vitro antibacterial activity against some Gram-positive and Gram-negative bacteria, demonstrating the potential of these compounds in antimicrobial therapy (Foroumadi, Soltani, Moshafi, & Ashraf-Askari, 2003).
Corrosion Inhibition
Beyond synthetic and biological applications, derivatives of this compound have been investigated for their utility in material science, such as corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of some piperidine derivatives, including those related to this compound, on the corrosion of iron, indicating their significance in industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Properties
IUPAC Name |
methyl 2-nitro-5-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-13(16)11-9-10(5-6-12(11)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJNFWVGBAEMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1490420.png)
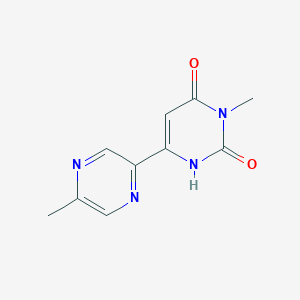

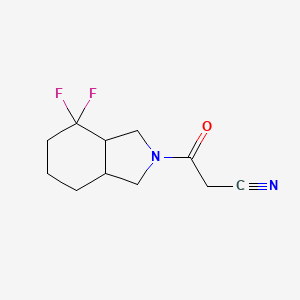

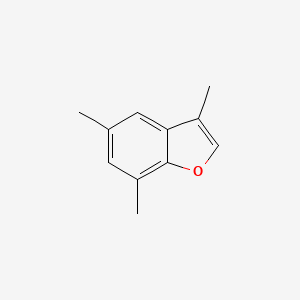
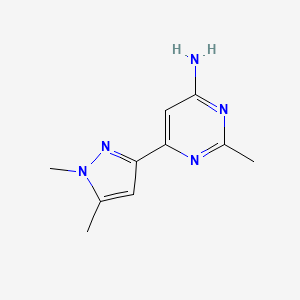



![2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1490437.png)
